molecular formula C5H9N3 B091196 3,4,5-Trimethyl-4H-1,2,4-triazole CAS No. 16759-45-8

3,4,5-Trimethyl-4H-1,2,4-triazole

Cat. No.: B091196
CAS No.: 16759-45-8
M. Wt: 111.15 g/mol
InChI Key: LPZFPHRTKOOKLX-UHFFFAOYSA-N
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Description

3,4,5-Trimethyl-4H-1,2,4-triazole (CAS 16759-45-8) is a versatile triazole derivative of significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazole scaffold is a privileged structure in pharmacology, known for its ability to engage in various non-covalent interactions with biological targets, thereby improving the solubility, binding affinity, and pharmacokinetic properties of lead compounds . This specific trimethyl-substituted variant serves as a key synthetic intermediate for the development of novel bioactive molecules. Researchers utilize this core structure in the design of compounds with a broad spectrum of potential biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects . The structural framework of 1,2,4-triazoles is a common feature in several clinical drugs and continues to be a focus in the search for new therapeutic agents, particularly through molecular hybridization techniques . The compound is supplied with guaranteed high purity and should be stored sealed in a dry environment at 2-8°C to ensure stability . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trimethyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-4-6-7-5(2)8(4)3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZFPHRTKOOKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3,4,5 Trimethyl 4h 1,2,4 Triazole and Analogues

Established Reaction Pathways for 1,2,4-Triazole (B32235) Ring Formation

Traditional methods for the construction of the 1,2,4-triazole core have been well-documented and provide a robust foundation for the synthesis of a wide array of derivatives.

Cyclization Reactions of Precursor Molecules

The formation of the 1,2,4-triazole ring often involves the cyclization of open-chain precursor molecules. A common and versatile approach is the reaction between hydrazides and amides, a method known as the Pellizzari reaction. scispace.com This reaction, along with the Einhorn-Brunner reaction which utilizes diacylamines and hydrazines, provides a direct pathway to 3,5-disubstituted and 1,5-disubstituted 1,2,4-triazoles, respectively. scispace.com

Another significant strategy involves the cyclization of amidrazones. Amidrazones can be reacted with various carbonyl compounds to yield the desired triazole framework. nih.gov Furthermore, visible light has been employed to induce the [3+2] cyclization of 2H-azirines and azodicarboxylates, leading to the formation of 1,2,4-triazolines which can be subsequently converted to 1,2,4-triazoles. rsc.orgrsc.org

Oxidative Cyclization Techniques

Oxidative cyclization offers an alternative and efficient route to the 1,2,4-triazole nucleus. This technique often involves the in-situ generation of a reactive intermediate that undergoes cyclization under oxidative conditions. For instance, hydrazones can be subjected to oxidative intramolecular cyclization using reagents like selenium dioxide to produce fused 1,2,4-triazole systems with moderate to good yields. frontiersin.org

Copper-catalyzed oxidative cyclization has also emerged as a powerful tool. nih.govacs.org This method can facilitate the tandem addition and oxidative cyclization of amidines and nitriles, providing a direct, one-step synthesis of 1,2,4-triazole derivatives. nih.govacs.orgorganic-chemistry.org The use of molecular oxygen in the air as the oxidant makes this a more environmentally benign approach. acs.orgorganic-chemistry.org Other oxidizing agents such as N-chlorosuccinimide (NCS) have also been successfully used for the oxidative cyclization of 2-pyridylhydrazones to yield triazolopyridines under mild conditions. mdpi.com

Strategies for 3,4,5-Trisubstituted 1,2,4-Triazoles

The synthesis of fully substituted 1,2,4-triazoles, such as 3,4,5-trimethyl-4H-1,2,4-triazole, requires specific strategies to control the regiochemistry of the final product. One-pot, two-step processes have been developed for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles with high yields and good functional group tolerance. frontiersin.org

A notable method involves the triflic anhydride (B1165640) activation of secondary amides and hydrazides, followed by microwave-induced cyclodehydration, to produce 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.orgisres.org Additionally, the oxidative cyclization of amidrazones with aldehydes, catalyzed by ceric ammonium (B1175870) nitrate (B79036) (CAN) in a recyclable medium like polyethylene (B3416737) glycol (PEG), provides an environmentally friendly route to these trisubstituted triazoles. frontiersin.orgorganic-chemistry.org

Accelerated Synthetic Approaches

In recent years, there has been a significant push towards developing more rapid and efficient synthetic methodologies. These accelerated approaches often utilize alternative energy sources to drive reactions, resulting in shorter reaction times and improved yields.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in the synthesis of heterocyclic compounds, including 1,2,4-triazoles. nih.govrsc.orgpnrjournal.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times compared to conventional heating methods. nih.govnih.gov For example, the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles via cyclization with hydrazines followed by N-acylation of amide derivatives can be completed in just one minute with an 85% yield under microwave irradiation, a significant improvement over the several hours required by conventional methods. nih.gov Similarly, the synthesis of various N-substituted 1,2,4-triazole derivatives has been achieved in a matter of seconds to minutes with high yields. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

ProductConventional Method TimeMicrowave-Assisted TimeYield (Microwave)Reference
N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamideSeveral hours33–90 seconds82% nih.gov
Piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives27 hours30 minutes96% nih.gov
1,2,4-triazole derivatives containing a 1,2,3-thiadiazole (B1210528) moietyLonger reaction time15 minutesHigher than conventional nih.gov
1,3,5-trisubstituted-1,2,4-triazoles> 4.0 hours1 minute85% nih.gov

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another non-conventional energy source that has been effectively employed to accelerate the synthesis of 1,2,4-triazoles. asianpubs.orgnih.govresearchgate.net The phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, can significantly enhance reaction rates and yields. asianpubs.org

Ultrasound-assisted synthesis has been successfully applied to the one-pot reaction of α-nitrophenyl hydrazones with methylene (B1212753) amines to produce 1,2,4-triazole derivatives in good yields. asianpubs.orgresearchgate.net This method has also been used in the synthesis of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives, resulting in excellent yields within a short period. mdpi.com The cyclocondensation reaction of various precursors with 5-amino-1,2,4-triazole under ultrasonic irradiation has also proven to be a highly efficient method for producing 1,2,4-triazolo[1,5-a]pyrimidines, with significant advantages in terms of reaction time and yield compared to conventional heating. nih.gov

Table 2: Comparison of Conventional and Ultrasound-Assisted Synthesis of 1,2,4-Triazole Derivatives

ProductConventional Method TimeUltrasound-Assisted TimeYield (Ultrasound)Reference
Triazole-based acetamide (B32628) derivatives16–26 hours40–80 minutes75–89% mdpi.com
1,2,4-triazolo[1,5-a]pyrimidinesLonger reaction time5-17 minutesExcellent yields nih.gov

"Click Chemistry" Protocols for Triazole Scaffold Construction

The term "click chemistry," introduced by K.B. Sharpless, describes reactions with high yields, stereospecificity, and broad scope, which generate only inoffensive byproducts. organic-chemistry.orgjetir.org The most prominent examples are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC). organic-chemistry.orgpcbiochemres.com It is critical to note that these classical click reactions produce 1,2,3-triazole isomers, not the 1,2,4-triazole core. nih.gov The CuAAC reaction regioselectively yields 1,4-disubstituted-1,2,3-triazoles, whereas the RuAAC typically produces 1,5-disubstituted-1,2,3-triazoles. organic-chemistry.orgorganic-chemistry.orgnih.govacs.org

Despite the isomeric difference, the principles of click chemistry—efficiency, atom economy, and modularity—have inspired the development of powerful, "click-like" methods for constructing the 1,2,4-triazole scaffold. These modern syntheses provide rapid access to complex triazoles, such as 3,4,5-trisubstituted-4H-1,2,4-triazoles, under mild and efficient conditions.

Key "click-like" strategies for 1,2,4-triazole synthesis include:

Oxidative Cyclization of Amidrazones: An environmentally benign method involves the ceric ammonium nitrate (CAN) catalyzed oxidative cyclization of amidrazones with aldehydes. organic-chemistry.org This approach uses polyethylene glycol (PEG) as a recyclable reaction medium and is economically viable for commercial applications. organic-chemistry.orgfrontiersin.org

Condensation of Amides and Hydrazides: A one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles can be achieved from the reaction of secondary amides and hydrazides, promoted by triflic anhydride activation and microwave-induced cyclodehydration. organic-chemistry.org

Metal-Free Oxidative C-N Bond Formation: Iodine-mediated oxidative C-N and N-S bond formations in water provide a metal-free, green, and scalable route to various substituted 3-amino-1,2,4-triazoles from isothiocyanates. organic-chemistry.org

One-Pot Multicomponent Reactions: Highly diverse 1,3,5-trisubstituted 1,2,4-triazoles can be accessed through a regioselective one-pot reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org

These methods, while not formal cycloadditions, embody the click philosophy by providing efficient and versatile entry points to the 1,2,4-triazole core from simple, readily available starting materials. frontiersin.org

Derivatization and Functionalization Strategies for the this compound Core

Functionalization of the pre-formed this compound core allows for the introduction of molecular diversity. Advanced strategies focus on substituting the N-H bond and activating the otherwise inert C-H bonds of the methyl groups.

The 1,2,4-triazole ring contains nucleophilic nitrogen atoms that are amenable to substitution. In the case of This compound , the C3 and C5 positions are blocked by methyl groups, and the N1 and N2 atoms are already part of the tri-substituted ring system, leaving the N4-H as the sole site for substitution reactions like alkylation.

However, in other 1,2,4-triazole analogues, the regioselectivity of N-alkylation is a significant consideration, with reactions potentially occurring at the N1, N2, or N4 positions. nih.govresearchgate.netnih.gov The outcome is influenced by factors such as the steric and electronic nature of the triazole substituents, the alkylating agent, the base, and the solvent. researchgate.netuzhnu.edu.ua For unsubstituted 1,2,4-triazole, alkylation with alkyl halides in the presence of DBU as a base often leads to a mixture of N1 and N4 isomers, with the N1-substituted product typically being major. researchgate.net In S-protected 1,2,4-triazoles, alkylation tends to favor the N(2) position over the N(1) position. nih.govresearchgate.net

The following table summarizes research findings on the regioselectivity of alkylation for various 1,2,4-triazole systems.

Direct C-H functionalization is a powerful, atom-economical strategy for derivatizing heterocyclic cores. rsc.org For the 1,2,4-triazole system, these reactions typically target the C-H bonds on the triazole ring itself. However, This compound possesses no C-H bonds on the heterocyclic ring; functionalization must instead target the more challenging C(sp³)-H bonds of the three methyl substituents.

C-H Functionalization of the Triazole Ring (Analogues)

Significant progress has been made in the direct C-H arylation of 1,2,4-triazole analogues that possess ring C-H bonds (e.g., at the C3 or C5 position). researchgate.net These reactions are often catalyzed by transition metals like palladium or copper. rsc.org For instance, palladium(II) acetate (B1210297) can effectively catalyze the direct arylation of 1,4-disubstituted 1,2,3-triazoles, providing a route to fully substituted triazoles. nih.govnih.gov The regioselectivity of these reactions on the 1,2,4-triazole ring can be controlled by the choice of catalyst system and the electronic properties of the triazole itself. researchgate.net

C-H Functionalization of Methyl Groups

Activating the C(sp³)-H bonds of the methyl groups on the this compound core is a formidable synthetic challenge that represents a frontier in C-H activation chemistry. While specific literature on this exact molecule is scarce, general methodologies for the C-H functionalization of methyl groups on heterocyclic rings provide a strategic blueprint. These reactions often rely on:

Directed C-H Activation: A directing group, either present on the molecule or added as a ligand, positions a metal catalyst in proximity to the target C-H bond. Cobalt and Manganese-catalyzed C-H methylations have been developed using a variety of directing groups, including amides and nitrogen-containing heterocycles. rsc.org

Catellani-Type Reactions: This palladium-catalyzed reaction utilizes norbornene as a transient mediator to orchestrate ortho C-H functionalization adjacent to an aryl halide. While typically used for arylation, modifications for methylation exist. rsc.org

The following table outlines catalyst systems used for C-H functionalization on triazole rings and for the methylation of arenes, which are relevant to the derivatization of the target compound and its analogues.

Sophisticated Spectroscopic and Structural Elucidation of 3,4,5 Trimethyl 4h 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3,4,5-trimethyl-4H-1,2,4-triazole in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of the atoms can be obtained.

¹H NMR Spectral Analysis

The proton (¹H) NMR spectrum of this compound provides information on the different types of protons and their neighboring atoms. For 3,5-dimethyl-4H-1,2,4-triazole, a related compound, the methyl protons show specific chemical shifts. In DMSO-d6, the methyl groups of N-(3-methyl-1H-1,2,4-triazol-5-yl)propan-2-imine, a derivative, exhibit chemical shifts at δ 2.17, 2.04, and 1.88 ppm. ufv.br The ¹H NMR spectrum of 1,3-diphenyl-1H-1,2,4-triazol-5-amine in Chloroform-d shows peaks for the phenyl and amine protons at various shifts. rsc.org

¹³C NMR Spectral Analysis

The carbon-13 (¹³C) NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. For 4-ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole, the ¹³C-NMR spectrum in CDCl₃ shows a variety of signals for the different carbon atoms, including those in the triazole ring and the substituted phenyl groups. nih.gov For instance, the methyl carbon appears at δ 16.1 ppm and the methylene (B1212753) carbon at δ 40.1 ppm, while the aromatic carbons resonate in the range of δ 125.4-155.3 ppm. nih.gov Similarly, the ¹³C NMR spectrum of 1,3-diphenyl-1H-1,2,4-triazol-5-amine in Chloroform-d reveals signals for the aromatic carbons between δ 123.53 and 159.39 ppm. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and vibrational modes of this compound.

The IR spectrum of 1,2,4-triazole (B32235) derivatives shows characteristic absorption bands. For example, the C-H aromatic vibrations are typically observed around 3097 and 3032 cm⁻¹. researchgate.net The N-H stretching vibration appears at approximately 3126 cm⁻¹, and C=C aromatic stretching vibrations are seen at 1529 and 1483 cm⁻¹. researchgate.net The -N=N- stretching vibration is found at 1543 cm⁻¹. researchgate.net In 5-substituted-4-amino-3-mercapto-1,2,4-triazoles, the C=S absorption band is present at about 1258-1166 cm⁻¹. ijsr.net

Raman spectroscopy provides complementary information. For 1,2,3-triazole, a related compound, a peak is observed at 1522 cm⁻¹ in the normal Raman spectrum. researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible spectroscopy is used to study the electronic transitions within the molecule. The unsubstituted 1,2,4-triazole shows a very weak absorption at 205 nm. ijsr.net However, substitution on the triazole ring can cause a bathochromic (red) shift. For instance, N-acetyl-1,2,4-triazole has an absorption band at 221.5 nm. ijsr.net In the case of 5-substituted-3-mercapto-1,2,4-triazoles, two maximum absorption bands are typically observed at 252-256 nm and 288-298 nm, with the latter being attributed to the C=S chromophore. ijsr.net For 4-ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole, the maximum absorption (λmax) is observed at 351.0 nm in CH₂Cl₂. nih.gov

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For 4-ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole, the calculated m/z for (C₃₆H₂₇N₃ + H⁺) is 502.2283, with the found value being 502.2281, confirming the molecular formula. nih.gov Similarly, for 4-ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole, the calculated m/z for (C₅₂H₄₁N₅ + H⁺) is 736.3440, and the found value is 736.3441. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. The crystal structure of 3,4,5-trimethyl-1,2,4-triazole trihydrate has been determined, revealing a monoclinic crystal system with the space group P2₁/n. researchgate.netresearchgate.net The unit cell parameters are a = 10.0587 (4) Å, b = 6.5923 (2) Å, c = 13.4209 (5) Å, and β = 91.183 (1)°. researchgate.net The structure is characterized by an extensive network of hydrogen bonding. researchgate.netresearchgate.net The triazole and indole (B1671886) rings in 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole are twisted from each other. mdpi.com

Table of Spectroscopic and Crystallographic Data for this compound and Related Compounds

Technique Parameter Value Compound Reference
¹H NMR Chemical Shift (δ)2.17, 2.04, 1.88 ppmN-(3-methyl-1H-1,2,4-triazol-5-yl)propan-2-imine ufv.br
¹³C NMR Chemical Shift (δ)16.1, 40.1, 125.4-155.3 ppm4-ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole nih.gov
IR Wavenumber (cm⁻¹)3097, 3032 (C-H); 3126 (N-H); 1543 (-N=N-)1,2,4-triazole researchgate.net
UV-Vis λmax351.0 nm4-ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole nih.gov
HRMS m/z [M+H]⁺502.2281 (found)4-ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole nih.gov
X-ray Crystal SystemMonoclinic3,4,5-trimethyl-1,2,4-triazole trihydrate researchgate.net
X-ray Space GroupP2₁/n3,4,5-trimethyl-1,2,4-triazole trihydrate researchgate.net

Computational and Theoretical Investigations of 3,4,5 Trimethyl 4h 1,2,4 Triazole

Quantum Chemical Studies (e.g., DFT, ab initio)

Quantum chemical methods are powerful tools for elucidating the fundamental properties of molecules. Density Functional Theory (DFT) and ab initio calculations are frequently employed to study 1,2,4-triazole (B32235) systems, offering insights into their electronic structure, stability, and potential applications. dntb.gov.uanih.govnih.gov

The electronic properties of 1,2,4-triazole derivatives are largely governed by their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller energy gap generally correlates with higher chemical reactivity and lower kinetic stability, and it can enhance a molecule's polarizability and nonlinear optical response. researchgate.net

For 1,2,4-triazole derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. nih.gov In the case of 3,4,5-trimethyl-4H-1,2,4-triazole, the electron-donating nature of the methyl groups would be expected to raise the energy of the HOMO, while the electron-withdrawing character of the triazole ring would influence the LUMO energy.

Theoretical calculations on related substituted triazoles provide indicative values for HOMO-LUMO energies. For instance, DFT calculations on various 1,2,4-triazole derivatives have shown HOMO-LUMO gaps in the range of 4 to 5 eV, suggesting good kinetic stability. researchgate.netajchem-a.com

Table 1: Representative Frontier Molecular Orbital Energies for Substituted 1,2,4-Triazole Derivatives (Calculated via DFT)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Source
2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)propanamide--4.618 researchgate.net
2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (related azole)-6.5743-2.09284.4815 ajchem-a.com

Note: The data presented is for structurally related compounds and serves as an illustrative example of the typical range of values for this class of molecules.

The 1,2,4-triazole ring system can exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms. The main tautomers are the 1H- and 4H-isomers. researchgate.net For the parent 1,2,4-triazole, theoretical studies have indicated that the 1H-tautomer is generally more stable than the 4H-tautomer. researchgate.net

However, the substitution pattern on the triazole ring significantly influences the relative stabilities of the tautomers. In the case of this compound, the nitrogen at position 4 is substituted with a methyl group, which locks the ring in the 4H configuration. Therefore, tautomerism involving proton migration between the ring nitrogens is not possible for this specific compound.

However, studies on related compounds like 3-mercapto-4-methyl-4H-1,2,4-triazole show the existence of thiol-thione tautomerism. DFT calculations have been used to determine the most stable tautomer, with results indicating that the thione form is energetically more favorable. researchgate.net Similarly, for 3-amino-1,2,4-triazole, ab initio calculations have been employed to assess the relative energies of its three possible tautomers in both the gas phase and in aqueous solution. rsc.org These studies highlight the power of computational methods in predicting the predominant tautomeric form, which is crucial for understanding the molecule's reactivity and interactions.

The basicity of 1,2,4-triazoles is attributed to the lone pairs of electrons on the nitrogen atoms, which can act as proton acceptors. Computational methods can predict the protonation sites and the basicity (pKb) or the acidity of the conjugate acid (pKa). DFT calculations have been used to study the protonation of 1,2,4-triazole, analyzing various reactivity descriptors to identify the most likely nucleophilic regions for protonation. ajchem-a.com

Molecular Electrostatic Potential (MEP) maps are valuable computational tools that illustrate the charge distribution within a molecule. These maps are used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored in shades of red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) denote electron-poor areas prone to nucleophilic attack.

For 1,2,4-triazole derivatives, MEP maps typically show negative potential around the nitrogen atoms due to their lone pairs of electrons, making them the primary sites for electrophilic interaction and hydrogen bonding. ajchem-a.comresearchgate.net In this compound, the nitrogen atoms of the triazole ring would be the most electron-rich centers. The methyl groups, being electron-donating, would further enhance the negative potential around the ring nitrogens. The MEP map would thus be a useful guide for understanding the intermolecular interactions of this compound.

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. nih.gov Computational chemistry, particularly DFT, has become an indispensable tool for the prediction and design of molecules with significant NLO properties. dntb.gov.uargnpublications.com The key parameters for NLO activity are the polarizability (α) and the first and second hyperpolarizabilities (β and γ).

Table 2: Predicted NLO Properties for a Representative 1,2,4-Triazole Derivative

CompoundLinear Polarizability (α) (a.u.)First Hyperpolarizability (β) (a.u.)Source
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide4.195 x 10⁻²³6.317 x 10⁻³⁰ researchgate.net

Note: The data is for a complex derivative and serves to illustrate the potential for NLO properties in this class of compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with other molecules or a solvent environment. nih.govfrontiersin.org For a relatively rigid molecule like this compound, MD simulations would be particularly useful for understanding its interactions with solvent molecules and its behavior in a condensed phase.

Predictive Modeling of Structure-Reactivity Relationships

The prediction of chemical reactivity through computational methods is a cornerstone of modern chemical research. For this compound, theoretical studies, particularly those employing quantum chemical calculations, have provided significant insights into its structure-reactivity relationships. These models help in understanding and predicting the chemical behavior of the molecule, such as its basicity and the stability of its different forms.

A key area of investigation has been the tautomerism and basicity of 1,2,4-triazole derivatives, including this compound. tubitak.gov.tr Tautomerism, the interconversion of structural isomers, is a critical factor in the reactivity of triazoles. The 4H-1,2,4-triazole form of this compound is generally favored over the 1H-1,2,4-triazole form. tubitak.gov.tr

Quantum chemical studies have utilized Density Functional Theory (DFT) with the B3LYP method and a 6-311G(d,p) basis set to determine various physicochemical parameters. tubitak.gov.tr These calculations are often performed considering an aqueous phase using models like the Integral Equation Formalism version of the Polarizable Continuum Model (IEFPCM) to simulate real-world conditions. tubitak.gov.tr

One of the primary applications of these predictive models is the calculation of acidity constants (pKa values), which are fundamental to understanding the reactivity of a compound in acidic or basic environments. For this compound and its related derivatives, these computational approaches have yielded pKa values that show a strong correlation with experimental data. tubitak.gov.tr This indicates the reliability of the predictive models. The protonation processes, for instance, have been shown to favor the 1H-1,2,4-triazole form over the 2H-1,2,4-triazole form. tubitak.gov.tr

The following table summarizes the nomenclature used for this compound and related compounds in a significant computational study:

MoleculeIUPAC NameSubstituents
X Y R
4a3,5-dimethyl-4H-1,2,4-triazoleCH₃
4amThis compoundCH₃
5a3,5-diethyl-4H-1,2,4-triazoleC₂H₅
5am3,5-diethyl-4-methyl-4H-1,2,4-triazoleC₂H₅
Data sourced from a quantum chemical study on 1,2,4-triazole derivatives. tubitak.gov.trresearchgate.net

These computational investigations provide a powerful tool for predicting the chemical behavior of this compound, offering a detailed view of its electronic structure and how it governs its reactivity. The strong agreement between calculated and experimental values underscores the predictive power of these theoretical models in the study of triazole derivatives. tubitak.gov.tr

Coordination Chemistry and Catalytic Applications of Triazole Systems

3,4,5-Trimethyl-4H-1,2,4-triazole and Related Systems as Ligands

The utility of 1,2,4-triazole (B32235) derivatives as ligands is well-established, with their coordination behavior being tunable through substitution on the triazole ring. researchgate.net The compound this compound represents a simple yet important example of a substituted triazole ligand.

The design of triazole-based ligands for coordination chemistry hinges on modulating their electronic and steric properties. tennessee.eduscispace.com The 1,2,4-triazole ring itself offers multiple nitrogen atoms as potential donor sites for metal coordination. nih.govmdpi.com The substituents on the ring play a critical role in determining the ligand's coordination behavior.

In the case of this compound, the three methyl groups have a significant impact:

Electronic Effects: Methyl groups are electron-donating, which increases the electron density on the triazole ring and enhances the basicity of the nitrogen donor atoms. This increased basicity can lead to stronger metal-ligand bonds.

Steric Effects: The methyl groups at positions 3 and 5 introduce steric bulk around the adjacent nitrogen atoms (N1 and N2). This steric hindrance can influence the coordination geometry and the nuclearity of the resulting metal complexes, potentially favoring the formation of mononuclear complexes over polynuclear structures. researchgate.net

The versatility of the 1,2,4-triazole scaffold allows for its incorporation into more complex ligand architectures, such as polydentate or bridging ligands, to create coordination polymers and metal-organic frameworks (MOFs). tennessee.edumdpi.com

1,2,4-triazole ligands can coordinate to metal centers in several ways, with the most common being monodentate and bidentate-bridging modes. researchgate.net In the monodentate mode, one of the nitrogen atoms of the triazole ring coordinates to the metal ion. In the bidentate-bridging mode, the N1 and N2 atoms of the triazole ring bridge two metal centers.

For this compound, the coordination is expected to occur through the nitrogen atoms of the triazole ring. The crystal structure of 3,4,5-trimethyl-1,2,4-triazole trihydrate has been determined, revealing an extensive network of hydrogen bonding. researchgate.net While this structure does not involve metal coordination, it provides insight into the geometry of the ligand itself.

The coordination of substituted triazole ligands can lead to various geometries in the resulting metal complexes. For example, complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol with Ni(II), Zn(II), and Cd(II) have been reported to exhibit tetrahedral geometry, while the Cu(II) complex shows a square planar structure. nih.govresearchgate.netnih.gov The specific geometry is influenced by the nature of the metal ion and the steric and electronic properties of the ligand.

LigandMetal IonCoordination GeometryReference
4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolNi(II)Tetrahedral nih.govresearchgate.netnih.gov
4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolCu(II)Square Planar nih.govresearchgate.netnih.gov
4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolZn(II)Tetrahedral nih.govresearchgate.netnih.gov
4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolCd(II)Tetrahedral nih.govresearchgate.netnih.gov

Metal complexes of triazole ligands are typically synthesized by reacting the triazole derivative with a metal salt in a suitable solvent. nih.govnih.gov The synthesis of 3,4,5-trisubstituted 1,2,4-triazoles can be achieved through a one-pot method involving the addition of hydrazides to activated secondary amides. organic-chemistry.org

The characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the coordination of the triazole ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and N-N bonds in the triazole ring. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide information about the structure of the ligand and the changes in its electronic environment upon coordination to a metal. nih.govresearchgate.net

UV-Visible Spectroscopy: This technique is used to study the electronic transitions in the metal complexes and can provide information about their geometry. nih.govresearchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal-triazole complexes, including bond lengths, bond angles, and coordination geometry. researchgate.net

Homogeneous Catalysis Utilizing Triazole-Based Ligands

Triazole-based ligands have found applications in homogeneous catalysis, where they can be used to modulate the activity and selectivity of transition metal catalysts. organic-chemistry.org The 1,2,4-triazole moiety has been shown to be a useful directing group in Ru-catalyzed C-H arylation and Pd-catalyzed intramolecular C-H functionalization reactions. organic-chemistry.orgorganic-chemistry.org

Metal complexes containing triazole-based ligands have been employed as catalysts in a range of organic transformations. The electronic and steric properties of the triazole ligand can be fine-tuned to optimize the performance of the catalyst for a specific reaction. For example, iron complexes with triazole-derived carbene ligands have been shown to be active catalysts for the intramolecular C-H amination of organic azides. nih.gov

While specific catalytic applications of this compound are not extensively reported, the general principles of triazole-ligated catalysis suggest its potential utility. The electron-donating methyl groups would enhance the electron density at the metal center, which could be beneficial for certain catalytic cycles.

The development of chiral ligands is essential for asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. While this compound is an achiral molecule, the 1,2,4-triazole scaffold can be incorporated into chiral ligand frameworks.

The atroposelective synthesis of N-aryl 1,2,4-triazoles has been achieved using a chiral phosphoric acid catalyst, demonstrating the potential for creating chiral triazole-containing molecules. nih.gov These chiral triazoles could then be used as ligands in asymmetric transition metal catalysis. The synthesis of atropisomeric N-aryl 1,2,4-triazoles has been accomplished with enantiomeric ratios of up to 91:9, which could be further enhanced to 99:1 or greater through recrystallization. nih.gov

Heterogeneous Catalysis and Triazole-Functionalized Materials

Triazole-functionalized materials have emerged as a significant class of materials in heterogeneous catalysis. The nitrogen-rich nature of the triazole ring allows it to act as an effective ligand for a wide range of metal ions and as a functional moiety in catalyst design. These materials are noted for their high stability, tunable properties, and capacity for facilitating diverse chemical transformations.

The covalent anchoring of homogeneous catalysts onto solid supports is a key strategy in heterogeneous catalysis, combining the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous ones. Triazole linkers have proven to be highly effective for this purpose.

A notable example involves the use of a "click" reaction to functionalize the surface of a support material, followed by the coordination of a metal complex. For instance, a tris(triphenylphosphine)ruthenium(II) dichloride complex has been successfully anchored onto the click-modified ligand of SBA-15, a mesoporous silica (B1680970) material. This creates a new heterogeneous catalyst, SBA-15-Tz-Ru(II)TPP, which has demonstrated high efficiency in the hydrogen transfer reaction of various carbonyl compounds to produce the corresponding alcohols. A key advantage of this system is its reusability; the catalyst can be recycled and reused multiple times without a significant loss of reactivity. nih.gov

Similarly, heterogeneous photocatalysts have been developed by immobilizing copper on magnetic ternary-layered double hydroxides. One such catalyst, Fe₃O₄/AlZn–Cu, utilizes the triazole scaffold formed during a click chemistry reaction to link active biological moieties. This system is cost-effective, robust, and magnetically separable, allowing for efficient recycling over several cycles. researchgate.net Natural polymers, such as chitosan, have also been used to create nanocomposite hydrogels (e.g., CS/CuFe₂O₄ NCH) that serve as high-performance, recyclable heterogeneous catalysts for the green synthesis of substituted 1,2,3-triazoles. sigmaaldrich.com

The table below details examples of catalytic species immobilized on various supports using triazole functionalities.

Catalyst SystemSupport MaterialCatalytic ApplicationKey Findings
SBA-15-Tz-Ru(II)TPP SBA-15 (Mesoporous Silica)Hydrogen transfer of carbonyls; Multicomponent click cycloadditionExcellent selectivity for 1,4-disubstituted triazoles; Catalyst reusable for five cycles. nih.gov
Fe₃O₄/AlZn–Cu Magnetic Ternary Layered Double HydroxideSynthesis of 1,2,3-triazoles N-acetamide via click chemistryCost-effective, robust, and magnetically recyclable catalyst; Links Alzheimer-targeting moieties. researchgate.net
CS/CuFe₂O₄ NCH Chitosan/Copper Ferrite Nanocomposite HydrogelGreen synthesis of substituted 1,2,3-triazolesHigh catalytic activity in water; Easy recyclability and simple separation. sigmaaldrich.com

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) constructed from metal ions or clusters and organic ligands are a class of crystalline porous materials with vast potential in catalysis. mdpi.com Triazoles are particularly valuable building blocks in the "reticular chemistry" used to design these frameworks due to their ability to form stable, high-dimensional networks through their N1,N2 bridging mode. nih.gov The incorporation of triazole ligands can enhance the structural diversity, stability, and functional properties of the resulting materials. nih.govnih.gov

Triazole-containing MOFs have shown significant promise as highly effective catalysts. For example, a highly porous MOF constructed from a triazole-containing octacarboxylate ligand and Cu(II) ions serves as an excellent heterogeneous catalyst for CO₂ chemical fixation. This MOF features both exposed Lewis-acidic metal sites and nitrogen-rich triazole groups, which provide a high affinity for CO₂ molecules. Its catalytic activity is confirmed by its high efficiency in the cycloaddition of CO₂ with small epoxides. The pore size of the MOF introduces substrate size-dependent selectivity, where smaller epoxides can readily enter the framework and react, while larger ones cannot.

Coordination polymers built with triazole derivatives also exhibit diverse catalytic and functional properties. Two new copper(II) complexes with 3-methyl-5-pyridin-2-yl-1,2,4-triazole have been shown to selectively catalyze the oxidation of styrene (B11656) to benzaldehyde. nih.gov Furthermore, the assembly of biomolecules like amino acids derivatized with 1,2,4-triazoles has led to a new family of functional CPs and MOFs with applications in gas adsorption and catalysis. rsc.org The structural variety of these materials can be tuned by selecting different metal ions and co-ligands, leading to frameworks with unique topologies and properties. nih.gov

The following table summarizes selected triazole-based MOFs and CPs and their catalytic applications.

Framework/PolymerMetal Center(s)Triazole LigandCatalytic Application
Cu-MOF Cu(II)Triazole-containing octacarboxylateCO₂ cycloaddition with epoxides.
[Cu₂(L)₂(OAc)₂(H₂O)₂] Cu(II)3-methyl-5-pyridin-2-yl-1,2,4-triazoleSelective oxidation of styrene to benzaldehyde. nih.gov
Zn-CPs Zn(II)3,5-di(1H-imidazol-1-yl)pyridinePhotocatalytic degradation of antibiotics (e.g., nitrofurazone). mdpi.com
Ag(I), Au(I) CPs Ag(I), Au(I)Coumarin-functionalized 1,2,4-triazol-5-ylideneCytotoxic studies (antitumor activity). nih.gov

Organocatalysis with Triazole Derivatives

In addition to their role in metal-based catalysis, triazole derivatives are important in the field of organocatalysis, where an organic molecule accelerates a chemical reaction without the use of a metal. nih.gov Triazoles can participate in various organocatalytic transformations, often leveraging their unique electronic properties and ability to form hydrogen bonds.

A significant application of organocatalysis involving triazoles is in their own synthesis. The organocatalytic 1,3-dipolar cycloaddition reaction between azides and carbonyl compounds has received considerable attention. nih.gov Tertiary amines, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been established as highly effective catalysts for these reactions. For instance, DBU catalyzes the [3+2] cycloaddition between α,β-unsaturated esters and azides to form regioselective 1,4-disubstituted-1,2,3-triazoles in high yields. nih.gov

Furthermore, sequential one-pot reactions using amine catalysis have been developed for the metal-free synthesis of functionalized N-aryl-1,2,3-triazoles and N-arylbenzotriazoles. nih.govorganic-chemistry.org In these reactions, a catalyst like pyrrolidine (B122466) facilitates a [3+2] cycloaddition followed by an oxidative aromatization, starting from simple substrates like enones and aryl azides, to produce the triazole products with high selectivity. nih.govorganic-chemistry.org

Researchers have also designed novel atropisomeric triazole-containing organocatalysts. These axially chiral compounds have potential applications in asymmetric organocatalysis, although challenges remain in their synthesis and optimization. The goal is to embed functionalities like (thio)urea units into a neutral triazole scaffold to create powerful new organocatalysts.

Advanced Materials Science Applications of Triazole Derivatives

Exploration of Electron-Transport and Hole-Blocking Characteristics

The electron-deficient nature of the 1,2,4-triazole (B32235) ring is a key attribute that underpins its utility in electronic devices. researchgate.net This characteristic makes triazole derivatives excellent candidates for electron-transport materials (ETMs) and hole-blocking materials (HBMs) in devices like organic light-emitting diodes (OLEDs). researchgate.netacs.org The three nitrogen atoms in the triazole ring effectively lower the energy levels of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the injection and transport of electrons.

Research into various 1,2,4-triazole derivatives has demonstrated their efficacy as ETMs. For instance, certain triazole compounds have been shown to exhibit reversible reduction cycles in cyclic voltammetry, indicating their ability to accept and transport electrons. acs.org Their electron affinity (EA) values are often situated between those of other common ETM classes like oxadiazoles (B1248032) and triazines, offering a tunable electronic profile. acs.org Furthermore, the high ionization potential of these molecules, a consequence of the stable aromatic ring system, makes them effective at blocking the passage of holes, confining them to the emissive layer of an OLED and thereby increasing device efficiency. acs.org While specific experimental data for 3,4,5-trimethyl-4H-1,2,4-triazole is scarce, the presence of electron-donating methyl groups at the 3, 4, and 5-positions would likely influence its electronic properties, potentially raising the LUMO and HOMO energy levels compared to the unsubstituted parent triazole. This could modulate its electron-transporting and hole-blocking capabilities, highlighting the need for further experimental investigation.

Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells

The promising electron-transport and hole-blocking properties of 1,2,4-triazole derivatives have led to their integration into OLEDs and organic photovoltaic (OPV) cells. researchgate.netmdpi.com In OLEDs, these materials are typically used as a layer between the emissive layer and the cathode to enhance electron injection and transport, and to prevent excitons from quenching at the cathode. acs.org The use of triazole-based ETMs has been shown to improve the brightness and efficiency of OLEDs. acs.org Moreover, their high triplet energy levels make them suitable as host materials for phosphorescent emitters, preventing the back-transfer of energy from the phosphorescent guest to the host. researchgate.net

In the realm of OPVs, 1,2,4-triazole derivatives have been explored for their potential to improve device performance. researchgate.net They can be incorporated as electron-acceptor or electron-transporting materials. The introduction of triazole units into the main chain of polymers used in OPVs has been shown to improve material solubility and film morphology, leading to enhanced device performance. researchgate.net Some pyridyl triazole derivatives have also been investigated as exciton (B1674681) blocking materials in organic solar cells. nii.ac.jp The specific impact of this compound in these applications remains to be seen, but its fundamental triazole core suggests potential. The methyl substituents might enhance solubility in organic solvents, which is a crucial parameter for solution-processable device fabrication.

Development of Liquid Crystalline Materials

The rigid, planar structure of the 1,2,4-triazole ring makes it an interesting building block for the design of liquid crystalline materials. researchgate.netbohrium.commanipal.edu Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are central to display technologies. The incorporation of heterocyclic units like 1,2,4-triazole into the molecular structure can induce or modify liquid crystalline phases (mesophases). arid.my

The mesomorphic behavior of triazole-containing compounds is influenced by the nature and position of substituent groups. researchgate.net While many reported triazole-based liquid crystals are of the 1,2,3-triazole isomer, 1,2,4-triazole derivatives have also been synthesized and shown to exhibit enantiotropic mesomorphism, meaning the liquid crystal phase is stable on both heating and cooling. bohrium.com The introduction of long alkyl chains to the triazole core is a common strategy to induce mesomorphic behavior. The presence of three methyl groups in this compound itself is unlikely to induce liquid crystallinity. However, it could serve as a core unit that, when appropriately functionalized with longer mesogenic groups, could lead to novel liquid crystalline materials with specific phase behaviors and transition temperatures. researchgate.netmanipal.edu

Polymer Chemistry and Engineering with Triazole Units

The incorporation of 1,2,4-triazole units into polymer backbones can impart desirable properties to the resulting materials. nih.govajchem-a.com The thermal stability, chemical resistance, and specific electronic characteristics of the triazole ring can be translated to the macroscopic properties of the polymer. nih.gov For instance, polymers containing 1,2,4-triazole moieties have been investigated for applications in various fields, including as proton exchange membranes for fuel cells and for the solid-phase extraction of metal cations. researchgate.net

The synthesis of polymers containing 1,2,4-triazole can be achieved through various polymerization techniques, including the polycondensation of monomers containing the triazole ring. ajchem-a.com For example, aromatic diamines containing 1,2,4-triazole units have been used to create poly(triazole-imide)s. researchgate.net While there are no specific reports on polymers derived from this compound, this molecule could potentially be functionalized to create monomers suitable for polymerization. The methyl groups might enhance the solubility of the resulting polymers, which is often a challenge in polymer processing.

Data Storage Device Applications

The potential of 1,2,4-triazole derivatives in data storage devices is an emerging area of research. researchgate.net Certain organic molecules with distinct and stable electronic states can be used as the active material in memory devices. The ability of the 1,2,4-triazole ring to stabilize charge could be beneficial in this context. While the specific mechanisms are still under investigation, it is hypothesized that the electron-accepting nature of the triazole moiety could play a role in charge-trapping mechanisms, which are fundamental to the operation of some non-volatile memory devices. A review has noted that metal-free 1,2,4-triazole derivatives have found applications in data storage devices. researchgate.net The development of new materials with tunable electronic properties is crucial for advancing this technology, and 1,2,4-triazole derivatives represent a promising class of compounds for further exploration. The influence of the trimethyl substitution on this compound would need to be specifically investigated to determine its suitability for such applications.

Biological Scaffold Research and Molecular Interaction Studies

The 1,2,4-Triazole (B32235) Scaffold as a Building Block for Molecular Design

The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. mdpi.com This scaffold is a versatile building block in drug design due to its unique physicochemical properties. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. pensoft.net Furthermore, the triazole ring is metabolically stable and can improve the pharmacokinetic profile of a drug candidate.

The design of novel therapeutic agents often involves the hybridization of the 1,2,4-triazole scaffold with other pharmacophores. This strategy aims to create hybrid molecules with enhanced efficacy, improved target selectivity, and reduced toxicity. mdpi.com For instance, the combination of the 1,2,4-triazole moiety with other heterocyclic systems like thiadiazoles or with known bioactive fragments has led to the development of potent anticancer and antimicrobial agents. The structural diversity of 1,2,4-triazole derivatives is vast, with various synthetic methods allowing for the introduction of a wide range of substituents at different positions of the triazole ring. dergipark.org.trzsmu.edu.ua This chemical tractability makes the 1,2,4-triazole scaffold an invaluable tool for medicinal chemists in the quest for new and effective drugs. qu.edu.sadergipark.org.tr

Computational Approaches to Molecular Interactions

Computational methods are indispensable in modern drug discovery for predicting and analyzing the interactions between small molecules and their biological targets. For 1,2,4-triazole derivatives, these approaches provide crucial insights into their potential therapeutic applications.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This method is widely employed in the study of 1,2,4-triazole derivatives to understand their interactions with various enzymes and receptors. nih.govnih.govnih.gov

For example, docking studies have been used to investigate the binding modes of 1,2,4-triazole derivatives with targets such as aromatase, a key enzyme in estrogen biosynthesis and a target for breast cancer therapy. nih.gov These simulations have revealed that the nitrogen atoms of the triazole ring often coordinate with the heme iron of cytochrome P450 enzymes, while other parts of the molecule engage in hydrophobic and hydrogen bonding interactions within the active site. nih.gov Similarly, molecular docking has been instrumental in elucidating the interactions of triazole derivatives with other important targets like DNA methyltransferases, EGFR, BRAF, and tubulin. nih.govanadolu.edu.tr The insights gained from these simulations are crucial for the rational design of more potent and selective inhibitors.

Table 1: Examples of Molecular Docking Studies on 1,2,4-Triazole Derivatives
Target ProteinKey Interactions ObservedTherapeutic AreaReference
c-kit tyrosine kinase, Protein kinase BExcellent binding affinities, particularly for compound 7f.Anticancer (Hepatocellular carcinoma) nih.gov
A tubulinInvestigation of binding affinity.Antioxidant uobaghdad.edu.iq
EGFR, BRAF, TubulinExploration of binding modes of the most active compounds.Anticancer nih.gov
Thymidine phosphorylase (TP)Interactions involving nine amino acids for the most potent compound.Anticancer nih.gov
Aromatase (CYP19A1)Nitrogen atoms of the triazole ring bind to the heme iron; phenyl moieties have key interactions in the active site.Anticancer (Breast Cancer) nih.gov
Glucosamine-6-phosphate synthaseGood binding energy and affinity toward the active pocket.Antimicrobial nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. ajrconline.orgphyschemres.orgphyschemres.org These studies are vital for understanding which structural features of 1,2,4-triazole derivatives are crucial for their therapeutic effects.

SAR studies on various series of 1,2,4-triazoles have revealed key insights. For instance, the nature and position of substituents on the triazole ring and any attached phenyl rings can significantly influence the biological activity. For example, in a series of antifungal triazole derivatives, it was found that certain halogenated indole (B1671886) moieties led to a four-fold increase in activity.

QSAR models are developed using statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) to create mathematical equations that can predict the activity of new, unsynthesized compounds. physchemres.orgkashanu.ac.ir These models use molecular descriptors that quantify various physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics. Successful QSAR models have been developed for 1,2,4-triazole derivatives to predict their anticancer and antimicrobial activities, guiding the synthesis of more potent analogues. ajrconline.orgphyschemres.orgkashanu.ac.ir

Table 2: QSAR/SAR Studies on 1,2,4-Triazole Derivatives
Biological ActivityKey Findings/MethodsReference
Anticancerk-Nearest Neighbor Molecular Field Analysis (kNN-MFA) identified crucial moieties for potent activity. ajrconline.org
Anti-pancreatic cancer2D-QSAR models developed using Multiple Linear Regression (MLR), Multiple Non-linear Regression (MNLR), and Artificial Neural Network (ANN). physchemres.org
AntimicrobialQSAR models using multiple linear regression (MLR) with various molecular descriptors showed good correlation. kashanu.ac.ir
AntifungalSAR studies revealed that multihalogenated indole derivatives were more active.

In Silico Prediction of Molecular Behavior and Potential

In silico methods encompass a broad range of computational tools used to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of drug candidates. These predictions are crucial for filtering out compounds with unfavorable pharmacokinetic profiles early in the drug discovery process.

For 1,2,4-triazole derivatives, in silico ADME predictions are routinely performed to assess their drug-likeness. researchgate.net These studies often use rules such as Lipinski's rule of five to evaluate properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. researchgate.net Virtual screening of large compound libraries, including those of 1,2,4-triazole derivatives, is often coupled with ADME predictions to identify promising candidates for further experimental investigation. pensoft.netresearchgate.net These computational predictions help to prioritize the synthesis of compounds that are more likely to have favorable properties for in vivo applications. researchgate.net

Mechanistic Investigations of Triazole Scaffold Interactions at a Molecular Level

Understanding the mechanism of action of 1,2,4-triazole derivatives at the molecular level is fundamental to their development as therapeutic agents. Mechanistic studies often combine experimental techniques with computational approaches to provide a detailed picture of how these compounds interact with their biological targets.

For example, mechanistic studies on 1,2,4-triazole-based anticancer agents have shown that they can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. Further investigation into the molecular pathways has revealed that some derivatives can inhibit key signaling proteins like DNA methyltransferases. anadolu.edu.tr Molecular docking studies complement these findings by showing how the compounds bind to the active site of these enzymes, leading to their inhibition. anadolu.edu.tr

In the context of antifungal agents, the primary mechanism of action for many azole compounds, including those with a 1,2,4-triazole scaffold, is the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in ergosterol (B1671047) biosynthesis. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to fungal cell death. Mechanistic studies have also revealed other potential antifungal mechanisms for some triazole derivatives, such as the depolarization of the fungal membrane potential and intercalation into DNA. These detailed mechanistic insights are invaluable for the development of next-generation antifungal drugs with improved efficacy and a lower propensity for resistance.

Future Research Avenues and Outstanding Challenges

Advancements in Green and Sustainable Synthetic Methodologies

The synthesis of 1,2,4-triazoles has traditionally involved methods that can be energy-intensive and may utilize hazardous reagents. rsc.org The future of synthesizing 3,4,5-Trimethyl-4H-1,2,4-triazole and its derivatives lies in the adoption of green and sustainable chemistry principles. rsc.org

Key research avenues include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to significantly accelerate the synthesis of various triazole derivatives, often leading to higher yields in shorter reaction times compared to conventional heating methods. rsc.orgpnrjournal.com For instance, microwave-assisted synthesis of 1,3,5-trisubstituted-1,2,4-triazoles can be completed in minutes with high yields, a stark contrast to the hours required by traditional protocols. rsc.org Future work should focus on developing specific MAOS protocols for the efficient synthesis of this compound.

Ultrasonic Irradiation: Sonication is another energy-efficient technique that can promote chemical reactions. nih.gov Ultrasound-assisted synthesis has been successfully applied to produce 1,2,4-triazole (B32235) derivatives, offering benefits such as reduced reaction times and improved yields. mdpi.comnih.gov Exploring the use of ultrasound for the synthesis of this compound could provide a scalable and environmentally benign alternative to conventional methods. nih.govacs.org

Green Solvents and Catalysts: A significant shift towards the use of eco-friendly materials is underway in synthetic chemistry. rsc.org Research into using water as a solvent and employing reusable, non-toxic catalysts, such as zinc-based nanocrystals, for triazole synthesis is a promising area. rsc.org Developing a water-driven, catalyst-based synthesis for this compound would align with the principles of sustainable chemistry. rsc.orgrsc.org

MethodConventional HeatingMicrowave-Assisted Synthesis (MAOS)Ultrasound-Assisted Synthesis
Reaction Time Hours to Days rsc.orgSeconds to Minutes rsc.orgpnrjournal.comMinutes to Hours mdpi.com
Energy Consumption HighLowLow
Solvent Use Often requires organic solventsCan often use greener solvents or be solvent-freeCan utilize aqueous media acs.org
Yield Moderate to HighOften Higher rsc.orgGood to Excellent mdpi.com
Scalability EstablishedCan be challenging for large scalePromising for gram-scale synthesis acs.org

Design and Development of Next-Generation Catalytic Systems

While this compound itself is not primarily known as a catalyst, its scaffold is a key component in the design of N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. acs.orgacs.org

Future research in this area could focus on:

Triazole-Based N-Heterocyclic Carbenes (NHCs): 1,2,4-triazole-based NHCs have been used to create highly effective palladium(II) complexes for cross-coupling reactions, a fundamental transformation in organic synthesis. acs.orgacs.org The functionalization of the 1,2,4-triazole core can significantly impact the catalytic performance. researchgate.net Designing and synthesizing novel NHC ligands derived from the this compound core could lead to new catalysts with unique reactivity and selectivity. Research could also explore their application in asymmetric catalysis by developing chiral biscarbene ligands. rsc.org

Biomimetic Catalysis: Inspired by enzymes, researchers have developed systems that mimic biological processes. An amine oxidase-inspired catalyst system utilizing a 1,10-phenanthroline-5,6-dione (B1662461) has been used for the regioselective synthesis of 1,2,4-triazoles. rsc.org This atom-economical and environmentally friendly method produces water and ammonia (B1221849) as the only byproducts. rsc.org Investigating the potential of this compound to participate in or be synthesized by such biomimetic catalytic cycles is a compelling research direction.

Heterogeneous Catalysis: Developing solid-supported catalysts is crucial for sustainable industrial processes, as they can be easily separated and recycled. A heterogeneous multifunctional copper photocatalyst has been developed for the synthesis of 1,2,3-triazoles. rsc.org Future efforts could be directed towards creating heterogeneous catalysts based on the 1,2,4-triazole framework, potentially incorporating this compound, for various organic transformations.

Exploration of Multifunctional Materials Based on Triazole Architectures

The unique electronic properties and coordination capabilities of the 1,2,4-triazole ring make it an attractive building block for advanced materials. mdpi.com

Promising areas for future research include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): 1,2,4-triazole derivatives are excellent ligands for constructing coordination polymers and MOFs. mdpi.comresearchgate.net These materials have applications in gas storage, separation, and catalysis. researchgate.net The methyl groups in this compound can influence the resulting framework's topology and properties. Synthesizing and characterizing MOFs using this specific triazole as a linker could lead to materials with novel structures and functions. For example, bifunctional 1,2,4-triazole-carboxylate ligands have been used to create copper(II)-based MOFs with interesting magnetic properties. acs.org

Luminescent Materials: Derivatives of 4H-1,2,4-triazole have been shown to exhibit high luminescence and quantum yields, making them suitable for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs). mdpi.com The photophysical properties are influenced by the substituents on the triazole core. mdpi.com Investigating the luminescent properties of this compound and its derivatives could pave the way for new, efficient light-emitting materials.

Nonlinear Optical (NLO) Materials: Triazole derivatives have been investigated for their nonlinear optical properties, which are important for applications in photonics and telecommunications. nih.gov The synthesis and characterization of new materials based on the this compound scaffold could lead to the discovery of novel NLO materials.

Deepening Understanding of Fundamental Molecular Interactions

The physical, chemical, and biological properties of triazole-based compounds are governed by a complex interplay of molecular interactions.

Future research should aim to:

Characterize Noncovalent Interactions: Weak noncovalent interactions, such as hydrogen bonds, π-π stacking, and C-H···N interactions, play a crucial role in the crystal packing and ultimately the material properties of triazole derivatives. rsc.orgrsc.org Detailed structural analysis, for instance through X-ray crystallography, of this compound and its co-crystals can provide valuable insights into these interactions. rsc.orgnih.gov

Correlate Structure with Properties: A systematic study of how the substitution pattern on the triazole ring affects its electronic structure and intermolecular interactions is needed. Understanding these structure-property relationships is essential for the rational design of new materials and biologically active molecules. For example, the presence of different substituents can influence the conformation and stability of the molecule. nih.gov

Investigate Tautomerism: 1,2,4-triazoles can exist in different tautomeric forms, with the 1H-1,2,4-triazole form generally being more stable than the 4H form. mdpi.com However, substitution can influence this equilibrium. A thorough investigation of the tautomeric preferences of this compound in different environments (solid-state, solution) is fundamental to understanding its reactivity and interactions.

Computational Tools for Rational Design and Discovery

In silico methods are indispensable in modern chemical research, enabling the prediction of properties and the rational design of new molecules. cal-tek.eu

Future computational studies on this compound could involve:

Q & A

Q. What are the most effective synthetic routes for 3,4,5-Trimethyl-4H-1,2,4-triazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound derivatives typically involves nucleophilic substitution or alkylation reactions. For example:

  • Alkali-mediated alkylation : Heating 1,2,4-triazole-3-thiones with monochloroacetic acid in an equimolar alkali medium yields thioacetic acid derivatives. Optimal conditions (e.g., 165°C, 12.2 bar pressure) enhance reaction efficiency and purity .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for methyl group substitution at specific positions (e.g., 3- or 4-substituted derivatives) .

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Purity ConfirmationReference
Alkali-mediated165°C, 12.2 bar, NaOH75–85IR, HPLC-MS
Microwave-assisted150°C, 10 min, DMF solvent80–90¹H-NMR, Elemental analysis

Q. What spectroscopic and chromatographic methods are essential for confirming the structure and purity of this compound derivatives?

Methodological Answer: Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C=S at 650–750 cm⁻¹ in thione derivatives) .
  • ¹H-NMR/¹³C-NMR : Resolves methyl group positions and substitution patterns (e.g., δ 2.1–2.5 ppm for CH₃ groups) .
  • HPLC-MS : Validates molecular weight and purity (>95%) .
  • Elemental analysis : Confirms C, H, N, S ratios within ±0.3% of theoretical values .

Q. How does the introduction of methyl groups at the 3,4,5 positions affect the compound's physicochemical properties and reactivity?

Methodological Answer:

  • Lipophilicity : Methyl groups increase logP values, enhancing membrane permeability for antimicrobial applications .
  • Thermal stability : Trimethyl derivatives exhibit higher decomposition temperatures (~170°C) compared to non-methylated analogs .
  • Reactivity : Methylation at the 4-position stabilizes the triazole ring, reducing susceptibility to nucleophilic attack .

Advanced Research Questions

Q. What strategies optimize regioselectivity in the alkylation of 1,2,4-triazole derivatives to achieve 3,4,5-trimethyl substitution patterns?

Methodological Answer:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor alkylation at the 4-position due to stabilization of transition states .
  • Catalytic additives : KI or phase-transfer catalysts (e.g., TBAB) enhance reaction rates and selectivity for 3,5-dimethylation .
  • Microwave irradiation : Achieves precise temperature control, minimizing side products (e.g., <5% disubstituted byproducts) .

Q. How can researchers resolve contradictions in biological activity data reported for this compound across different studies?

Methodological Answer: Contradictions often arise from:

  • Impurity profiles : Trace azidotriazole impurities (e.g., from incomplete purification) may artificially inflate antimicrobial activity .
  • Structural variability : Subtle differences in substituent orientation (e.g., 3,4,5- vs. 3,5-dimethyl isomers) alter binding affinities .
  • Assay conditions : Standardize MIC testing using CLSI guidelines to ensure comparability .

Q. Table 2: Biological Activity Variability

StudyReported Activity (MIC, µg/mL)Key VariablesReference
Antimicrobial2.5–10 (S. aureus)3,4,5-Trimethyl isomer
Antifungal5–20 (C. albicans)Presence of thiophene substituents

Q. What computational modeling approaches predict the binding affinity of this compound derivatives with microbial enzymes?

Methodological Answer:

  • Docking simulations (AutoDock Vina) : Model interactions with fungal CYP51 or bacterial DHFR enzymes to prioritize synthesis targets .
  • QSAR models : Correlate Hammett constants (σ) of substituents with antifungal potency (R² > 0.85) .
  • MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.